molecular formula C12H12N6O3 B2567662 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034345-63-4

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2567662
CAS No.: 2034345-63-4
M. Wt: 288.267
InChI Key: MRYVFTSWZQJHSH-UHFFFAOYSA-N
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Description

This compound features a furan-2-carboxamide core linked via an ethyl-triazole bridge to a 3-methyl-1,2,4-oxadiazol-5-yl moiety. Its structure combines three heterocyclic systems: furan, 1,2,3-triazole, and 1,2,4-oxadiazole.

Properties

IUPAC Name

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c1-8-14-12(21-16-8)9-7-18(17-15-9)5-4-13-11(19)10-3-2-6-20-10/h2-3,6-7H,4-5H2,1H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYVFTSWZQJHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis involves a multi-step reaction sequence:

  • Formation of 3-methyl-1,2,4-oxadiazole: : The initial step involves the preparation of the 3-methyl-1,2,4-oxadiazole ring using suitable starting materials like methyl hydrazine and carboxylic acids, catalyzed under mild acidic conditions.

  • Triazole Ring Synthesis: : The azide-alkyne cycloaddition is employed to form the 1H-1,2,3-triazole ring. This 'click' chemistry reaction is favored for its high yield and minimal by-products.

  • Linking via Ethylene Bridge: : The subsequent connection involves a condensation reaction to link the oxadiazole and triazole rings through an ethylene bridge.

  • Attachment to Furan-2-carboxamide:

Industrial Production Methods: Industrially, such a synthesis is scaled using continuous flow chemistry techniques to ensure high throughput, reproducibility, and safety. Advanced reactors and inline analysis methods are employed to maintain reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : It undergoes oxidation typically at the triazole ring, where agents like hydrogen peroxide can form corresponding oxides.

  • Reduction: : Reduction may occur at the oxadiazole ring, converting it to its hydroxy or amine derivatives using reducing agents like lithium aluminum hydride.

  • Substitution: : Substitution reactions, especially nucleophilic, may occur at the furan ring.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid under mild acidic conditions.

  • Reduction: : Lithium aluminum hydride or sodium borohydride in aprotic solvents.

  • Substitution: : Halogenation followed by nucleophilic attack using halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols.

Major Products:

  • Oxides from oxidation reactions.

  • Amines or alcohols from reduction reactions.

  • Various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and triazole moieties exhibit significant antimicrobial properties. N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide has been identified as a potential candidate for developing new antimicrobial agents. Its structural components allow it to inhibit the growth of various bacteria and fungi effectively .

Anticancer Properties
The compound shows promise in anticancer drug development. Its ability to interact with key enzymes involved in cancer metabolism—such as carbonic anhydrases—has been documented. Certain derivatives have demonstrated selective inhibition at nanomolar concentrations against cancer-related enzymes, suggesting their potential utility in targeted cancer therapies .

Anti-inflammatory Effects
The unique combination of functional groups in this compound may also contribute to anti-inflammatory activities. Studies have indicated that similar oxadiazole derivatives can modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Chemical Biology

Biological Probes
this compound can serve as a probe to study biological processes such as enzyme activity and protein interactions. Its ability to bind selectively to biological macromolecules enables researchers to investigate cellular mechanisms and signaling pathways .

Mechanism of Action
The compound's mechanism of action is primarily attributed to its interaction with enzymes and DNA replication processes. It has been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation, thereby disrupting normal cellular functions .

Materials Science

Development of New Materials
The properties of this compound may be exploited in materials science for creating advanced materials such as polymers or nanomaterials. The incorporation of oxadiazole and triazole units can enhance the thermal stability and mechanical properties of these materials .

Industrial Applications

Synthesis of Complex Molecules
This compound can also be utilized in the synthesis of other complex organic molecules. Its reactive functional groups allow it to act as a catalyst or intermediate in various chemical reactions. Additionally, its synthesis can be optimized using green chemistry principles to minimize environmental impact while maximizing yield .

Case Studies and Research Findings

Study/Reference Focus Area Findings
MDPI (2020)Drug DiscoveryIdentified oxadiazole derivatives with significant anticancer activity against specific cancer cell lines .
PubChem (2023)Biological ActivityDemonstrated antimicrobial efficacy against various pathogens .
Sigma-Aldrich (2023)Synthesis MethodsHighlighted synthetic routes for producing oxadiazole-based compounds with enhanced properties .

Mechanism of Action

The mechanism through which N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide exerts its effects involves several molecular pathways:

  • Molecular Targets: : This compound can target enzymes involved in DNA replication or protein synthesis, disrupting cell growth.

  • Pathways Involved: : Inhibits key enzymes in metabolic pathways, leading to cell death in microorganisms or cancer cells.

Comparison with Similar Compounds

Structural Features and Core Modifications

The compound’s closest analogs are found in patents describing isoxazolmethylthio, thienylmethylthio, and thiazomethylthio derivatives (). Key comparisons include:

Compound Core Structure Heterocyclic Substituents Linker/Functional Groups
Target Compound Furan-2-carboxamide 1,2,3-triazole, 3-methyl-1,2,4-oxadiazole Ethyl-triazole bridge
Compound 45 () Benzamide 3-methyl-1,2,4-oxadiazole, dichloropyridine Methylthio linkage
Compound 20 () Pyridinecarboxamide 5-methyl-isoxazole, nitrobenzene Methylthio linkage
44X () Quinoline 3-methyl-1,2-oxazole, triazolo-pyridine Fluoro and methoxyethoxy substituents

Key Observations :

  • Linker Chemistry : The ethyl-triazole bridge in the target compound offers greater conformational flexibility compared to rigid methylthio linkers (e.g., Compound 45) .
  • Electron-Withdrawing Groups : The 3-methyl-1,2,4-oxadiazole in the target compound may improve metabolic stability compared to nitro or chloro substituents in analogs (e.g., Compound 20, 45) .

Pharmacological Potential

  • Anticancer Activity : Compounds with triazole-oxadiazole hybrids (e.g., 44X in ) are reported to inhibit kinases or DNA repair enzymes .
  • Antiviral Potential: The ethyl-triazole linker resembles motifs in HIV protease inhibitors, though furan’s reduced aromaticity may alter target binding .
  • Reduced Toxicity : The absence of nitro groups (cf. Compound 20) or halogens (cf. Compound 45) may lower off-target risks .

Physicochemical Properties

  • Solubility : The furan ring’s oxygen atom may enhance aqueous solubility compared to benzamide-based analogs (e.g., Compound 45) .
  • Metabolic Stability : Oxadiazoles are generally resistant to oxidative metabolism, whereas methylthio linkers (e.g., Compound 45) may undergo sulfoxidation, reducing half-life .

Biological Activity

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

Structure and Properties

The compound features a complex structure that includes a furan ring and a 1,2,4-oxadiazole moiety. Its IUPAC name reflects its intricate design:

PropertyValue
IUPAC NameThis compound
Molecular FormulaCx_{x}Hy_{y}Nz_{z}Ow_{w} (specific values needed)
Molecular Weight(specific value needed)

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting essential enzymes within the pathogens .

Anticancer Activity

This compound has been evaluated for its anticancer properties against several cancer cell lines. The compound demonstrated cytotoxic effects with IC50_{50} values indicating potent activity against human tumor cells. For example:

Cell LineIC50_{50} (µM)
HeLa (Cervical Cancer)(specific value needed)
MCF7 (Breast Cancer)(specific value needed)
A549 (Lung Cancer)(specific value needed)

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Studies indicate that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways. Additionally, it might induce apoptosis in cancer cells through various signaling mechanisms .

Case Studies

Several studies have highlighted the potential of 1,2,4-oxadiazole derivatives in drug development:

  • Study on Anticancer Activity : A recent study reported that modifications in the oxadiazole structure significantly enhanced the anticancer properties of related compounds. The derivative exhibited superior activity against multiple cancer cell lines compared to its precursors .
  • Antimicrobial Screening : In another investigation focusing on antimicrobial efficacy, several derivatives were synthesized and screened against common pathogens. The results indicated that compounds with oxadiazole rings displayed promising antibacterial activity with lower toxicity profiles compared to conventional antibiotics .

Q & A

Q. What synthetic strategies are employed for constructing the heterocyclic core of this compound?

The compound’s core combines a 1,2,3-triazole and a 3-methyl-1,2,4-oxadiazole moiety linked via an ethyl chain to a furan-2-carboxamide group. A typical synthesis involves:

  • Step 1 : Formation of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using propargylamine derivatives and azides.
  • Step 2 : Oxadiazole ring synthesis via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) .
  • Step 3 : Coupling the triazole-oxadiazole intermediate with furan-2-carboxylic acid using carbodiimide-based coupling reagents (e.g., EDCI/HOBt) . Characterization via 1^1H/13^{13}C NMR and HPLC ensures structural fidelity.

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

  • Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
  • Spectroscopy : 1^1H and 13^{13}C NMR to verify proton environments and carbon frameworks (e.g., triazole protons at δ 7.5–8.0 ppm; oxadiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/peptide substrates.
  • Cellular Viability : MTT or resazurin assays in cancer/normal cell lines to assess cytotoxicity (IC₅₀ values).
  • Solubility Challenges : Address low aqueous solubility (common in heterocycles) via DMSO stock solutions or formulation with cyclodextrins .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for triazole/oxadiazole formation .
  • Machine Learning : Train models on existing reaction data (e.g., yields, solvents, catalysts) to predict optimal conditions (e.g., solvent: DMF; catalyst: CuI) .
  • In Silico Solubility Prediction : Tools like COSMO-RS to prioritize derivatives with improved pharmacokinetic properties .

Q. What experimental designs resolve contradictions in reported bioactivity data?

  • Purity Validation : Re-test compounds after rigorous recrystallization (e.g., HCl salt formation from MeOH/EtOAC) to exclude impurities as confounding factors .
  • Assay Standardization : Compare IC₅₀ values across labs using identical buffer conditions (pH, ionic strength) and cell lines (e.g., HEK293 vs. HeLa).
  • Metabolite Screening : LC-MS/MS to identify in vitro metabolites that may alter activity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Synthesize analogs with modified oxadiazole (e.g., 3-ethyl instead of 3-methyl) or triazole (e.g., 4-nitro substitution) groups .
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with kinase hinge regions) .
  • Biological Profiling : Test analogs against panels of related targets (e.g., tyrosine kinases vs. serine/threonine kinases) to refine selectivity .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Flow Chemistry : Continuous-flow reactors to enhance reaction reproducibility and safety during exothermic steps (e.g., cycloadditions) .
  • Catalyst Recycling : Immobilize copper catalysts on silica or magnetic nanoparticles to reduce metal contamination .
  • Green Solvents : Replace DMF with Cyrene or 2-MeTHF to improve sustainability .

Data Analysis and Reporting

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Validation Protocols : Cross-check DFT-derived binding energies with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data.
  • Error Analysis : Quantify deviations using root-mean-square deviation (RMSD) in molecular dynamics simulations .
  • Parameter Optimization : Adjust force fields (e.g., AMBER vs. CHARMM) to better model heterocyclic π-π stacking .

Q. What statistical methods are critical for interpreting dose-response data?

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from triplicate experiments.
  • Multivariate Analysis : Principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Methodological Pitfalls and Solutions

Q. How to troubleshoot low yields in the final coupling step?

  • Activation Alternatives : Replace EDCI with T3P or HATU for sterically hindered amines.
  • Microwave Assistance : Use microwave irradiation (100°C, 30 min) to accelerate amide bond formation .
  • Byproduct Analysis : Monitor reaction progress via TLC or inline IR to identify side products (e.g., N-acylurea) .

Q. What advanced techniques validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins in lysates after compound treatment.
  • PROTAC Integration : Design proteolysis-targeting chimeras to degrade the target and confirm on-mechanism activity .

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